molecular formula C9H11F3N4O2 B2848610 N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 1421458-33-4

N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B2848610
CAS No.: 1421458-33-4
M. Wt: 264.208
InChI Key: CIGIJRITPSEEGU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a synthetic compound incorporating a 1,2,4-triazole core, a heterocyclic scaffold recognized for its multidirectional biological activity in medicinal chemistry . The 1,2,4-triazole pharmacophore is a privileged structure in drug discovery, featured in numerous clinically used therapeutic agents across domains including antifungal, anticancer, and antiviral treatments . Specifically, derivatives of the 1,2,4-triazole ring have demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, positioning them as promising scaffolds for the development of novel antimicrobials to address the global spread of drug resistance . Furthermore, recent patent literature indicates that complex molecules containing 1,2,4-triazole subunits, similar to the core of this compound, are being investigated as potent inhibitors of enzymes like QPCTL and QPCT for the treatment of cancer, highlighting the ongoing relevance of this chemotype in oncology research . This reagent provides researchers with a key intermediate for constructing more complex molecular architectures or for probing structure-activity relationships in the development of new therapeutic agents targeting infectious diseases and oncological pathways.

Properties

IUPAC Name

N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O2/c1-15-7(9(10,11)12)14-16(8(15)18)4-6(17)13-5-2-3-5/h5H,2-4H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGIJRITPSEEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropylamine or cyclopropyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the triazole derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity due to the presence of the triazole moiety, which is known for its interactions with biological targets. Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. For instance, compounds similar to N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide have shown effectiveness against various pathogens in laboratory settings, making them candidates for further development as pharmaceutical agents .

Cancer Research

Recent studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types by targeting metabolic pathways critical for tumor growth .

Neuroprotective Effects

Emerging research suggests that triazole derivatives may possess neuroprotective properties. Some studies have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or fungicide. Its effectiveness against fungal pathogens has been noted in agricultural studies where similar triazole compounds demonstrated significant antifungal activity against crops susceptible to diseases like gray mold caused by Botrytis cinerea .

Biocontrol Mechanisms

Research has explored the use of triazole derivatives in biocontrol strategies to manage agricultural pests without relying on conventional pesticides. The integration of such compounds into pest management programs could enhance crop resilience while minimizing environmental impact .

Synthetic Methods

The synthesis of this compound typically involves multistep reactions that require careful optimization of reaction conditions to achieve high yields and purity .

Characterization Techniques

Characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the molecular structure and assess purity levels .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with several triazolone-based herbicides and pharmaceuticals. Key comparisons include:

Compound Name (IUPAC) Core Structure Substituents Functional Groups Molecular Formula Key Applications Reference
Target Compound 1,2,4-triazol-5-one - 3-CF₃
- 4-CH₃
- N-cyclopropylacetamide
Triazolone, trifluoromethyl, acetamide C₉H₉F₃N₄O₂ Hypothesized herbicide/pharmaceutical
Sulfentrazone 1,2,4-triazol-5-one - 3-CH₃
- 4-CF₂H
- N-(2,4-dichlorophenyl)methanesulfonamide
Triazolone, difluoromethyl, sulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S Pre-emergent herbicide (soybeans, sugarcane)
Carfentrazone-ethyl 1,2,4-triazol-5-one - 3-CF₃
- 4-CH₃
- Ethyl ester side chain
Triazolone, trifluoromethyl, ester C₁₅H₁₄ClF₃N₄O₃ Post-emergent herbicide (cereals, rice)
Ribuvaptan 1,2,4-triazol-5-one - 3-CF₃
- 4-hydroxypropyl
- Tetrazole-acetamide
Triazolone, trifluoromethyl, carbamate C₄₃H₅₀N₈O₅S Pharmaceutical (vasopressin receptor antagonist)

Key Differences and Implications

  • Trifluoromethyl vs.
  • Acetamide vs. Ester/Sulfonamide Linkages : The cyclopropyl acetamide side chain differs from carfentrazone-ethyl’s ethyl ester and sulfentrazone’s sulfonamide. This may alter solubility, with acetamide groups favoring systemic translocation in plants .
  • Cyclopropyl Group : The cyclopropyl moiety could reduce metabolic degradation compared to linear alkyl chains (e.g., ethyl in carfentrazone-ethyl), extending residual activity .

Q & A

Basic: What are the standard synthetic routes for this compound, and what critical steps ensure purity?

The synthesis involves multi-step organic reactions, typically starting with precursor heterocycles (e.g., triazoles or oxadiazoles) and proceeding through condensation, cyclization, or nucleophilic substitution. Key steps include:

  • Chloroacetylation : Refluxing intermediates (e.g., aminotriazoles) with chloroacetyl chloride in the presence of triethylamine or NaOH to form acetamide linkages .
  • Cyclopropane Introduction : Reacting cyclopropane derivatives (e.g., cyclopropylamine) under controlled pH and temperature to avoid ring-opening side reactions .
  • Purification : Recrystallization from solvent mixtures (e.g., ethanol-DMF) and column chromatography to isolate high-purity products .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., trifluoromethyl groups, cyclopropane protons) and confirms regiochemistry of the triazole ring .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) functional groups .
  • LC-MS : Ensures molecular weight accuracy and detects impurities via fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in acetic acid accelerates cyclization .
  • Catalysis : Sodium acetate or triethylamine acts as a base to deprotonate nucleophiles, improving reaction kinetics .
  • Temperature Control : Maintaining 20–25°C during chloroacetylation prevents side reactions (e.g., hydrolysis), while higher temperatures (80–100°C) drive cyclopropane ring formation .

Advanced: How do structural modifications (e.g., substituents on the triazole ring) alter biological activity?

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Cyclopropane Moiety : Introduces steric constraints that modulate binding affinity to enzymatic targets (e.g., pathogens’ proteases) .
  • Heteroaromatic Substitutions : Pyridinyl or thiophenyl groups at the triazole 3-position increase π-π stacking interactions with biological targets, enhancing potency .
    • Example: Replacing trifluoromethyl with chlorine reduces activity by 40% in pathogen inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains to minimize variability .
  • Dose-Response Analysis : Compare IC50 values across studies while accounting for differences in solvent carriers (e.g., DMSO vs. saline) .
  • Computational Validation : Perform molecular docking to predict binding modes and identify outliers in experimental data .

Basic: What functional groups in the compound are most reactive, and how do they influence derivatization?

  • Triazole Ring : Susceptible to electrophilic substitution (e.g., halogenation) at the 3-position, enabling SAR studies .
  • Acetamide Linker : Reacts with Grignard reagents or undergoes hydrolysis to form carboxylic acid derivatives .
  • Trifluoromethyl Group : Participates in hydrogen-bonding interactions, stabilizing enzyme-inhibitor complexes .

Advanced: What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • PASS Software : Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural fingerprints .
  • Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes to assess metabolic stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration .

Basic: How is the compound’s purity validated before biological testing?

  • HPLC : Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Melting Point Consistency : Sharp melting points (e.g., 180–182°C) indicate crystalline purity .

Advanced: What strategies mitigate challenges in synthesizing the cyclopropane moiety?

  • Protecting Groups : Temporarily shield reactive amines during cyclopropane ring formation to prevent undesired side reactions .
  • Low-Temperature Cyclization : Reduces ring strain and prevents decomposition during triazole-acetamide coupling .
  • Catalytic Methods : Palladium catalysts enable selective cross-coupling of cyclopropane derivatives .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Substituent Scanning : Systematically vary triazole substituents (e.g., methyl, phenyl, halogens) and measure changes in IC50 .
  • Bioisosteric Replacement : Replace the trifluoromethyl group with isosteres (e.g., -CF2H or -OCF3) to balance potency and toxicity .
  • Conformational Analysis : X-ray crystallography or DFT calculations identify bioactive conformers for target-specific optimization .

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